4-Cyclohexylideneazepane hydrochloride
Overview
Description
4-Cyclohexylideneazepane hydrochloride is a synthetic compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are ionotropic glutamate receptors playing a crucial role in synaptic plasticity and memory formation.
Preparation Methods
The synthesis of 4-Cyclohexylideneazepane hydrochloride typically involves the condensation of cyclohexanone with azepane under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as methanol or ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Cyclohexylideneazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Cyclohexylideneazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on AMPA receptors and its potential role in enhancing cognitive functions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The compound exerts its effects by modulating the activity of AMPA receptors. It binds to these receptors and enhances their response to glutamate, leading to increased synaptic transmission and plasticity. This modulation of AMPA receptors is believed to underlie its potential cognitive-enhancing effects .
Comparison with Similar Compounds
4-Cyclohexylideneazepane hydrochloride can be compared with other ampakines such as CX516 and CX717. While all these compounds modulate AMPA receptors, this compound is unique in its specific binding affinity and potency. Similar compounds include:
Properties
IUPAC Name |
4-cyclohexylideneazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTWQSHDZUDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNCC2)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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